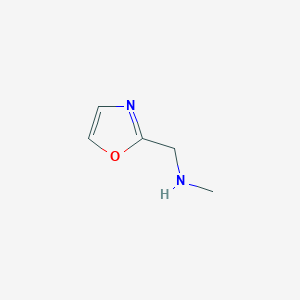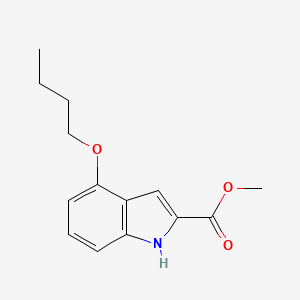
N-Methyl-1-(oxazol-2-YL)methanamine
Overview
Description
N-Methyl-1-(oxazol-2-YL)methanamine is an organic compound with the molecular formula C5H8N2O . It is used as a reagent in pharmaceutical synthesis . The compound has a molecular weight of 112.13 .
Molecular Structure Analysis
The InChI code for N-Methyl-1-(oxazol-2-YL)methanamine is 1S/C5H8N2O/c1-6-4-5-7-2-3-8-5/h2-3,6H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
N-Methyl-1-(oxazol-2-YL)methanamine has a molecular weight of 112.13 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Pharmaceutical Applications
Oxazoline-based compounds, including N-Methyl-1-(oxazol-2-YL)methanamine, have a wide range of applications in the pharmaceutical industry . They are used as synthetic intermediates for the development of novel chemical entities in medicinal and pharmaceutical chemistry . Oxazole-based derivatives have been used against various diseases, showing their importance for the development as potential pharmaceutical agents .
Biological Activities
Compounds containing the oxazole ring, such as N-Methyl-1-(oxazol-2-YL)methanamine, have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Industrial Applications
Oxazoline moiety displays a large number of applications mainly in the field of industrial chemistry . They are used in the synthesis of various industrial chemicals due to their unique chemical properties .
Natural Product Chemistry
Oxazoline-based compounds are also used in natural product chemistry . They are used in the synthesis of various natural products due to their unique reactivity and structural features .
Polymer Chemistry
In the field of polymer chemistry, oxazoline-based compounds are used in the synthesis of various polymers . They are used as monomers in the synthesis of polymers due to their unique reactivity .
Catalysis
Oxazoline-based compounds, including N-Methyl-1-(oxazol-2-YL)methanamine, are used in catalysis . They are used as ligands in various catalytic reactions due to their unique coordination properties .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various neurotransmitter systems .
Mode of Action
It’s worth noting that similar compounds have been reported to act as releasing agents of serotonin, norepinephrine, and dopamine .
Biochemical Pathways
Oxazole derivatives, in general, have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Result of Action
The broad range of biological activities associated with oxazole derivatives suggests that the compound could potentially have diverse effects at the molecular and cellular levels .
Action Environment
The compound’s storage temperature (2-8°c) suggests that its stability could be affected by environmental conditions .
properties
IUPAC Name |
N-methyl-1-(1,3-oxazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-6-4-5-7-2-3-8-5/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETKREVFIJUZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3022649.png)









